Cas no 107-09-5 (2-bromoethan-1-amine)

2-Bromoethan-1-amine is a versatile alkylating agent and organic intermediate with the molecular formula C₂H₆BrN. It features a reactive bromoethyl group and a primary amine functionality, making it valuable for synthesizing heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound’s bifunctional nature allows for selective modifications, enabling the introduction of amine or alkyl groups in target molecules. It is particularly useful in nucleophilic substitution reactions and as a building block for quaternary ammonium salts. Due to its reactivity, proper handling under controlled conditions is essential. Its applications extend to polymer chemistry and biochemical research, where it serves as a linker or modifier in specialized syntheses.
2-bromoethan-1-amine structure
2-bromoethan-1-amine structure
Product Name:2-bromoethan-1-amine
CAS No:107-09-5
MF:C2H6BrN
MW:123.979739665985
MDL:MFCD00871202
CID:134870
PubChem ID:7851
Update Time:2025-11-01

2-bromoethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Ethanamine, 2-bromo-
    • 2-bromoethanamine
    • 2-bromoethylamine
    • 2-Aminoethyl bromide
    • 2-bromoethanaminium bromide
    • beta-Bromoethylamine
    • BRN 1098257
    • Ethylamine, 2-bromo-
    • BROMOETHANAMINE
    • 1-Amino-2-bromoethane
    • 2-bromoethan-1-amine
    • bromoethylamine
    • 2-bromoethyl-amine
    • AKOS015858954
    • DTXSID8059346
    • 107-09-5
    • 4-04-00-00458 (Beilstein Handbook Reference)
    • .beta.-Bromoethylamine
    • CHEMBL1697693
    • SCHEMBL94211
    • UK8ZP6FC3A
    • NS00023440
    • 2-bromo-ethylamine
    • EINECS 203-461-8
    • EN300-35020
    • MDL: MFCD00871202
    • Inchi: 1S/C2H6BrN/c3-1-2-4/h1-2,4H2
    • InChI Key: IZQAUUVBKYXMET-UHFFFAOYSA-N
    • SMILES: BrCCN

Computed Properties

  • Exact Mass: 202.89451
  • Monoisotopic Mass: 122.96836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 1
  • Complexity: 10
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.6017 (rough estimate)
  • Refractive Index: 1.4800 (estimate)
  • PSA: 26.02
  • Solubility: Not determined

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2-bromoethan-1-amine Related Literature

Additional information on 2-bromoethan-1-amine

Introduction to 2-Bromoethan-1-amine (CAS No. 107-09-5)

2-Bromoethan-1-amine, also known as 2-bromoethylamine, is a versatile organic compound with the chemical formula C2H6BrN. This compound is classified under the broader category of amino alcohols and is widely used in various scientific and industrial applications, particularly in the fields of medicinal chemistry, materials science, and chemical synthesis. The compound's unique chemical structure, featuring a bromine atom and an amino group, makes it an important intermediate in the synthesis of more complex molecules.

The CAS number 107-09-5 is a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure precise and unambiguous identification of this compound in scientific literature and databases. This identifier is crucial for researchers and chemists to access accurate and reliable information about the properties, synthesis methods, and applications of 2-bromoethan-1-amine.

In recent years, significant advancements have been made in understanding the chemical behavior and potential applications of 2-bromoethan-1-amine. One of the key areas of research has been its role as a building block in the synthesis of pharmaceuticals. The presence of a bromine atom in the molecule allows for various substitution reactions, making it a valuable starting material for the development of new drugs. For instance, studies have shown that 2-bromoethan-1-amine can be used to synthesize compounds with potential therapeutic effects, such as antiviral agents and anticancer drugs.

Beyond pharmaceutical applications, 2-bromoethan-1-amine has found utility in materials science. Its ability to undergo polymerization reactions has led to its use in the development of advanced polymers with unique properties. These polymers can be tailored for specific applications, such as drug delivery systems, coatings, and adhesives. The versatility of 2-bromoethan-1-amine in polymer chemistry is attributed to its reactivity and functional group availability.

In the realm of chemical synthesis, 2-bromoethan-1-amine serves as a crucial intermediate in various synthetic pathways. Its reactivity with different functional groups allows chemists to design complex molecules with high precision. For example, it can be used in nucleophilic substitution reactions to introduce amino groups into target molecules. This property makes it an essential tool in organic synthesis laboratories worldwide.

The physical properties of 2-bromoethan-1-amine are also noteworthy. It is a colorless liquid at room temperature with a boiling point of approximately 135°C. Its solubility in water and common organic solvents makes it easy to handle and process in laboratory settings. However, due to its reactive nature, proper handling and storage conditions are essential to ensure safety and maintain its purity.

Safety considerations are paramount when working with 2-bromoethan-1-amine. While it is not classified as a hazardous material under standard regulations, it is important to follow standard laboratory safety protocols. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound. Additionally, proper ventilation is recommended to prevent inhalation of vapors.

In conclusion, 2-bromoethan-1-amine (CAS No. 107-09-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an indispensable tool for researchers and chemists working on the development of new materials and pharmaceuticals. As research continues to advance, the potential uses of this compound are likely to expand further, contributing to innovations in various scientific fields.

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